大马烯二醇 II 3-O-咖啡酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related caffeic acid derivatives, like caffeic acid 3,4-dihydroxyphenethyl ester, involves high-yield reactions such as Knoevenagel condensation, which is key for forming complex natural products and their analogs with potential biological activities (Zhang et al., 2010). Metabolic engineering approaches have also been applied to produce dammarenediol-II, the nucleus of dammarane-type ginsenosides, by manipulating pathways in microorganisms such as Pichia pastoris, demonstrating the compound's synthetic accessibility and importance in biotechnological applications (Liu et al., 2015).

Molecular Structure Analysis

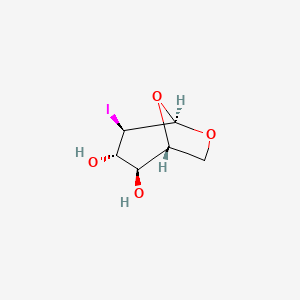

The molecular structure of dammarenediol II and its derivatives is crucial for their biological activity. Structural elucidation techniques, such as X-ray crystallography, have confirmed the configurations of related compounds, offering insights into the three-dimensional arrangements necessary for their bioactivity and interactions with biological targets (Son et al., 2001).

Chemical Reactions and Properties

Caffeic acid derivatives, including those linked to dammarenediol II, undergo various chemical reactions, contributing to their diverse pharmacological effects. These reactions include oxidation, esterification, and conjugation, which influence their stability, bioavailability, and interaction with biological systems (Kader et al., 1999).

Physical Properties Analysis

The physical properties of dammarenediol II 3-O-caffeate, such as solubility, melting point, and crystallinity, are essential for its formulation and application in various fields. Modifications to the caffeic acid moiety, like glucosylation, can significantly enhance water solubility and thermal stability, thus improving its potential for pharmaceutical and nutraceutical applications (Nam et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of dammarenediol II 3-O-caffeate and its analogs, are influenced by the presence of functional groups like the caffeoyl moiety. Studies on the structure-activity relationships reveal that modifications at specific positions on the caffeic acid structure can markedly affect its antimicrobial and antioxidant activities, indicating the importance of functional group manipulation for enhancing biological efficacy (Fu et al., 2010).

科学研究应用

光合作用生产

“大马烯二醇 II”是人参中的一种主要生物活性化合物,具有多种药理特性 {svg_1}. 它是大马烯型人参皂苷的母核,是一种很有前途的药理活性三萜类化合物 {svg_2}. 通过在衣藻中引入人参 PgDDS、CYP450 酶 (PgCYP716A47) 或/和拟南芥 NADPH-细胞色素 P450 还原酶基因 (AtCPR),建立了大马烯型人参皂苷合成途径,该途径负责生产大马烯型人参皂苷 {svg_3}.

微生物细胞工厂

该研究实现了微生物细胞工厂中大马烯二醇-II 糖苷的从头生物合成 {svg_4}. 这是一种绿色可持续的工业生产大马烯二醇-II 糖苷的方法 {svg_5}.

抗结肠癌活性

大马烯二醇-II 糖苷已显示出很高的抗结肠癌活性 {svg_6}. 这为新药研发提供了有希望的候选药物 {svg_7}.

大马烯二醇-II 的糖基化

两种粗制重组 UDP-糖基转移酶 (UGTs),PgUGT74AE2 和 UGTPg1 来自人参,用于催化大马烯二醇-II 与 UDP-葡萄糖 (UDPG) 作为糖供体的糖基化反应,以产生大马烯二醇-II 糖苷 {svg_8}.

生物合成途径

通过将编码 DM 合成酶 (DS) 的密码子优化基因连同 PgUGT74AE2 或 UGTPg1 一起引入酿酒酵母中,重构了 3-O-Glc-DM 和 20S-O-Glc-DM 的完整生物合成途径 {svg_9}.

代谢工程策略

应用了多步代谢工程策略,包括优化底盘细胞,通过 CRISPR/Cas9 系统进行异源基因的多拷贝整合,通过过表达限速酶来增加前体的供应,下调竞争性途径以将代谢通量重定向到目标产物 {svg_10}.

未来方向

The future directions for Dammarenediol II 3-O-caffeate research could involve uncovering the biosynthetic mechanism of dammarenediol-II, an important starting substrate for ginsenoside and gypenosides biosynthesis . This could potentially lead to an increased yield of valuable ginsenosides and gypenosides produced under excess substrate in a yeast cell factory through synthetic biology strategy .

作用机制

Target of Action

Dammarenediol II 3-O-caffeate is a natural product from Ostryopsis nobilis It’s known that dammarenediol ii is a key intermediate in the biosynthesis of ginsenosides , which are known to interact with a variety of targets, including various enzymes and receptors.

Mode of Action

It’s known that dammarenediol ii is converted into various ginsenosides through the action of glycosyltransferases . These ginsenosides can interact with their targets in a variety of ways, often modulating their activity.

Biochemical Pathways

Dammarenediol II is a crucial intermediate in the biosynthesis of ginsenosides . It’s synthesized from 2,3-oxidosqualene by the enzyme dammarenediol-II synthase . The dammarenediol II can then be glycosylated by glycosyltransferases to form various ginsenosides . These ginsenosides can affect a variety of biochemical pathways, depending on their specific structure and the targets they interact with.

Pharmacokinetics

It’s known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may be well-absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on its specific interactions with metabolic enzymes and transporters.

Result of Action

For example, some ginsenosides have been shown to have anti-cancer activity .

属性

IUPAC Name |

[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAYTYEFBTXFR-MYGOKKNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)